Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-
Description
Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a bis(4-methylphenyl)phenylmethylthio group
Properties
CAS No. |
61666-35-1 |
|---|---|
Molecular Formula |
C31H26S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanylnaphthalene |
InChI |
InChI=1S/C31H26S/c1-23-15-19-27(20-16-23)31(26-11-4-3-5-12-26,28-21-17-24(2)18-22-28)32-30-14-8-10-25-9-6-7-13-29(25)30/h3-22H,1-2H3 |
InChI Key |
ZEWFIEMYQBTAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bis(4-methylphenyl)phenylmethyl chloride: This is achieved by reacting 4-methylbenzyl chloride with phenylmagnesium bromide in the presence of a catalyst.
Thioether formation: The bis(4-methylphenyl)phenylmethyl chloride is then reacted with sodium sulfide to form the corresponding thioether.
Naphthalene substitution: Finally, the thioether is reacted with naphthalene under Friedel-Crafts alkylation conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, especially under acidic conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Comparison with Similar Compounds
Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- can be compared with other similar compounds, such as:
Naphthalene, 1-(phenylmethyl)-: This compound lacks the thioether group and has different chemical properties and reactivity.
Naphthalene, 1-phenyl-: This compound also lacks the thioether group and has a simpler structure, leading to different applications and reactivity.
The uniqueness of Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]- lies in its thioether group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
